1-(Piperidin-3-yl)but-3-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-3-yl)but-3-yn-1-one is a chemical compound that features a piperidine ring attached to a butynyl group. This compound is of interest due to its unique structure, which combines the properties of both piperidine and alkyne functionalities. Piperidine is a six-membered heterocyclic amine, widely used in the synthesis of various organic compounds, including pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-(Piperidin-3-yl)but-3-yn-1-one typically involves the reaction of piperidine derivatives with alkynes. One common method is the alkylation of piperidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(Piperidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to convert the alkyne group to an alkene or alkane.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include substituted piperidines, alkenes, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-3-yl)but-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-3-yl)but-3-yn-1-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the alkyne group can participate in π-π stacking and other non-covalent interactions. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-3-yl)but-3-yn-1-one can be compared with other similar compounds, such as:
1-(But-3-yn-1-yl)piperidin-4-amine: Similar structure but with an amine group at the piperidine ring.
1-(But-3-yn-1-yl)piperidin-3-amine dihydrochloride: A dihydrochloride salt form with similar properties
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different functional groups can significantly influence their reactivity and biological activity, making each compound unique in its own right .
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-piperidin-3-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,8,10H,3-7H2 |
InChI-Schlüssel |
UYZFCGDXKDNTGB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(=O)C1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.